molecular formula C17H20N6O2S B12249427 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12249427
M. Wt: 372.4 g/mol
InChI Key: REKPPXOGTCTJJJ-UHFFFAOYSA-N
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Description

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolo, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and benzodiazole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can be further functionalized through various substitution reactions to introduce the sulfonyl group.

The pyrrolo[3,4-c]pyrrol moiety can be synthesized via a [3+2] cycloaddition reaction of benzimidates and azirines, which provides multisubstituted imidazoles in good yields under mild reaction conditions . The final step involves the coupling of the imidazole and pyrrolo[3,4-c]pyrrol intermediates with the benzodiazole moiety through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of imidazoles . Additionally, the use of recyclable catalysts and solvent-free conditions could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The hydrogen atoms on the imidazole and benzodiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole lies in its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole

InChI

InChI=1S/C17H20N6O2S/c1-21-15-5-3-2-4-14(15)20-17(21)22-7-12-9-23(10-13(12)8-22)26(24,25)16-6-18-11-19-16/h2-6,11-13H,7-10H2,1H3,(H,18,19)

InChI Key

REKPPXOGTCTJJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5

Origin of Product

United States

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